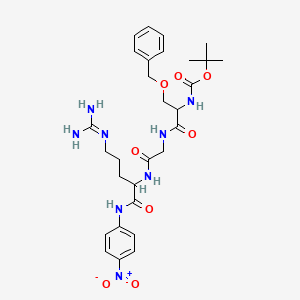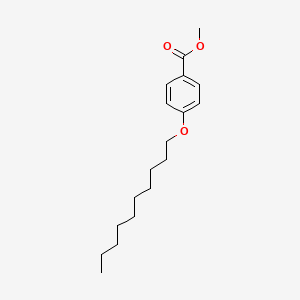
Boc-O-benzyl-Ser-Gly-Arg-p-nitroanilide
Vue d'ensemble
Description
Boc-O-benzyl-Ser-Gly-Arg-p-nitroanilide is a synthetic peptide substrate commonly used in biochemical research. It is composed of a sequence of amino acids: serine, glycine, and arginine, with a p-nitroanilide group attached to the arginine residue. The compound is protected by a tert-butyloxycarbonyl (Boc) group at the N-terminus and a benzyl group on the serine residue. This compound is primarily used in enzymatic studies to investigate protease activity, particularly serine proteases.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Boc-O-benzyl-Ser-Gly-Arg-p-nitroanilide involves several steps:
Protection of Amino Groups: The amino groups of serine, glycine, and arginine are protected using tert-butyloxycarbonyl (Boc) groups to prevent unwanted reactions during peptide bond formation.
Peptide Bond Formation: The protected amino acids are coupled sequentially using peptide coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a coupling additive like hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt).
Attachment of p-Nitroanilide Group: The p-nitroanilide group is introduced by reacting the terminal arginine residue with p-nitroaniline in the presence of a coupling reagent.
Deprotection: The Boc and benzyl protecting groups are removed using acidic conditions, such as trifluoroacetic acid (TFA) for Boc removal and hydrogenation for benzyl removal.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often used to streamline the process, ensuring high purity and yield. The use of solid-phase peptide synthesis (SPPS) techniques allows for efficient and scalable production.
Analyse Des Réactions Chimiques
Types of Reactions
Boc-O-benzyl-Ser-Gly-Arg-p-nitroanilide undergoes several types of chemical reactions:
Hydrolysis: The peptide bonds can be hydrolyzed by proteases, releasing the p-nitroaniline group, which can be quantified spectrophotometrically.
Deprotection: The Boc and benzyl protecting groups can be removed under acidic or hydrogenation conditions, respectively.
Substitution: The p-nitroanilide group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Enzymatic hydrolysis using specific proteases such as trypsin or chymotrypsin.
Deprotection: Trifluoroacetic acid (TFA) for Boc removal and hydrogenation using palladium on carbon (Pd/C) for benzyl removal.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Hydrolysis: Release of p-nitroaniline and the corresponding peptide fragments.
Deprotection: Free amino acids or peptides without protecting groups.
Substitution: Modified peptides with new functional groups replacing the p-nitroanilide group.
Applications De Recherche Scientifique
Boc-O-benzyl-Ser-Gly-Arg-p-nitroanilide is widely used in scientific research, particularly in the following areas:
Enzymology: As a substrate for studying the activity and specificity of serine proteases.
Biochemistry: In assays to measure protease activity and inhibition.
Drug Discovery: Screening for potential protease inhibitors.
Molecular Biology: Investigating protein-protein interactions and enzyme kinetics.
Medical Research: Understanding the role of proteases in diseases such as cancer and inflammation.
Mécanisme D'action
The mechanism of action of Boc-O-benzyl-Ser-Gly-Arg-p-nitroanilide involves its interaction with serine proteases. The enzyme recognizes the peptide sequence and cleaves the peptide bond adjacent to the arginine residue, releasing the p-nitroaniline group. The released p-nitroaniline can be detected spectrophotometrically, allowing for the quantification of protease activity. The molecular targets are the active sites of serine proteases, and the pathway involves the formation of a tetrahedral intermediate during the cleavage process.
Comparaison Avec Des Composés Similaires
Similar Compounds
Boc-Val-Pro-Arg-p-nitroanilide: Another peptide substrate with a similar structure but different amino acid sequence.
Boc-Leu-Gly-Arg-p-nitroanilide: A peptide substrate with leucine instead of serine.
Boc-Ala-Gly-Arg-p-nitroanilide: A peptide substrate with alanine instead of serine.
Uniqueness
Boc-O-benzyl-Ser-Gly-Arg-p-nitroanilide is unique due to the presence of the benzyl group on the serine residue, which can influence the substrate’s interaction with proteases. This compound’s specific sequence and protecting groups make it a valuable tool for studying the activity and specificity of serine proteases, providing insights into enzyme mechanisms and potential therapeutic targets.
Propriétés
IUPAC Name |
tert-butyl N-[1-[[2-[[5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxo-3-phenylmethoxypropan-2-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H40N8O8/c1-29(2,3)45-28(41)36-23(18-44-17-19-8-5-4-6-9-19)25(39)33-16-24(38)35-22(10-7-15-32-27(30)31)26(40)34-20-11-13-21(14-12-20)37(42)43/h4-6,8-9,11-14,22-23H,7,10,15-18H2,1-3H3,(H,33,39)(H,34,40)(H,35,38)(H,36,41)(H4,30,31,32) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVLVMZUTZYDQNL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(COCC1=CC=CC=C1)C(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H40N8O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40401294 | |
| Record name | Boc-O-benzyl-Ser-Gly-Arg-p-nitroanilide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40401294 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
628.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
77220-80-5 | |
| Record name | Boc-O-benzyl-Ser-Gly-Arg-p-nitroanilide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40401294 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















![2-Naphthalenecarboxamide, 4-[(4-chloro-2-methylphenyl)azo]-N-(2,4-dimethylphenyl)-3-hydroxy-](/img/structure/B1608739.png)
